![molecular formula C9H7ClN2O2 B2409205 methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate CAS No. 1266114-83-3](/img/structure/B2409205.png)
methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Vue d'ensemble
Description
“Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate” is a chemical compound that belongs to the class of organic compounds known as pyrrolopyridines . Pyrrolopyridines are compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolopyridine core, which is a bicyclic system consisting of a pyrrole ring fused to a pyridine ring . It also has a chloro substituent at the 5-position and a methyl ester group at the 2-position of the pyrrolopyridine system .Applications De Recherche Scientifique
Kinase Inhibition
The compound’s structure suggests potential kinase inhibitory properties. Kinases play crucial roles in cell signaling pathways, and inhibiting specific kinases can impact disease processes. Researchers have investigated whether this compound could serve as a kinase inhibitor, particularly targeting kinases involved in cancer progression .
Anticancer Activity
Given the compound’s resemblance to other pyrrolopyridine derivatives used in anticancer therapy, it’s reasonable to explore its potential as an anticancer agent. Studies have examined its effects on cancer cell lines, including breast cancer cells (e.g., 4T1 cells). Compound 4h, a derivative of methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, exhibited potent inhibitory activity against fibroblast growth factor receptors (FGFRs) and inhibited cell proliferation .
Blood Glucose Regulation
Interestingly, some pyrrolopyridine derivatives have been investigated for their ability to regulate blood glucose levels. While not directly studied for this compound, its structural similarity to other glucose-regulating agents suggests a potential role in managing hyperglycemia and related disorders .
Anti-inflammatory Properties
Pyrrolopyridine derivatives have shown promise as anti-inflammatory agents. Researchers might explore whether methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate possesses similar properties, potentially impacting conditions like arthritis or inflammatory diseases .
Cardiovascular Applications
Given the compound’s kinase inhibitory potential, investigations into its effects on cardiovascular health could be valuable. Cardiovascular diseases often involve dysregulated signaling pathways, and compounds like this one may modulate relevant targets .
Drug Optimization
Lastly, the low molecular weight of compound 4h makes it an appealing lead compound for further optimization. Researchers may explore modifications to enhance its efficacy, bioavailability, and safety profile, potentially leading to a novel drug candidate .
Propriétés
IUPAC Name |
methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)7-4-6-5(11-7)2-3-8(10)12-6/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEUFWOEEZYNHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B2409122.png)
![7-chloro-N-(4-methoxybenzyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2409123.png)
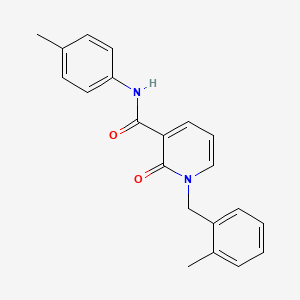
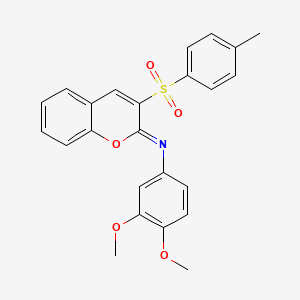

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2409131.png)
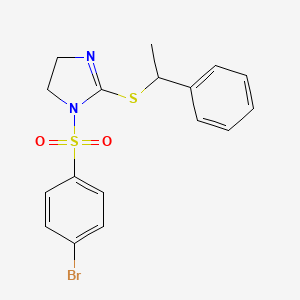
![(Z)-ethyl 2-((3-phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2409135.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2409136.png)
![3-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2409138.png)
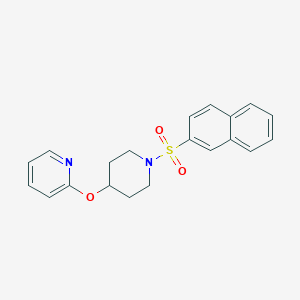
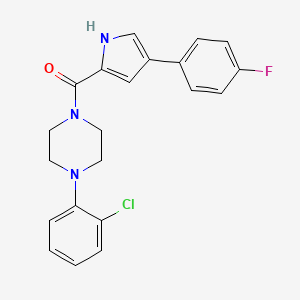
![7-Nitro-6,12-dihydrobenzo[c][1,6]benzoxazocin-11-one](/img/structure/B2409141.png)
